LMP2A (426-434)

描述

BenchChem offers high-quality LMP2A (426-434) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LMP2A (426-434) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

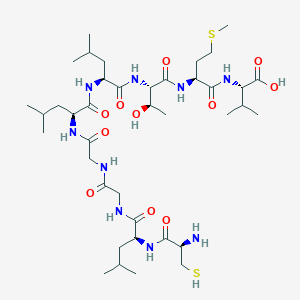

C39H71N9O11S2 |

|---|---|

分子量 |

906.2 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1 |

InChI 键 |

DGAJITDEHPNIPR-BXCYYTRQSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N |

产品来源 |

United States |

Foundational & Exploratory

The Immunological Role of the LMP2A (426-434) Peptide in Epstein-Barr Virus Latency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection primarily within B lymphocytes. To maintain this latency and evade host immune surveillance, EBV expresses a limited set of latent proteins, including Latent Membrane Protein 2A (LMP2A). While the full-length LMP2A protein is known to modulate critical B-cell signaling pathways to support the survival of infected cells, specific fragments of this protein play a crucial role in the interaction with the host's immune system. This technical guide focuses on the function of a key immunogenic fragment, the LMP2A (426-434) peptide (sequence: CLGGLLTMV), in the context of EBV latency. This peptide is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope, making it a significant target for the host's cell-mediated immune response against EBV-infected cells.[1][2][3] This guide will provide an in-depth overview of its function, the experimental methodologies used to study it, and its potential as a therapeutic target.

Core Function: An Immunological Target

The primary function of the LMP2A (426-434) peptide is to act as an antigen for the host's immune system.[1][2][3] During EBV latency, the LMP2A protein is endogenously processed within the infected cell, and the resulting 426-434 peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[3] This peptide-MHC complex is then recognized by specific CD8+ cytotoxic T lymphocytes, triggering a cascade of immune responses aimed at eliminating the virally infected cells.[1][2]

Quantitative Data on Immune Response Induction

The immunogenicity of the LMP2A (426-434) peptide has been quantified in various studies, primarily through the measurement of interferon-gamma (IFN-γ) secretion and the cytotoxic activity of specific T-cells.

| Parameter | Assay | Cell Type | Peptide Concentration | Result | Reference |

| IFN-γ Secretion | ELISPOT | CD8+ T-cells | 20 µg/mL | 80.6 Spot Forming Cells / 5x10⁴ CD8+ T-cells | [1][2][4] |

| IFN-γ Secretion | ELISPOT | CD8+ T-cells | Not specified | Responding Index (RI) of 7 | [2][4] |

| CTL Killing | Chromium Release Assay | Peptide-pulsed T2 cells | 20 µg/mL | Effective killing of target cells | [1] |

| CTL Killing | Chromium Release Assay | 293T-LMP2A cells | Not specified | Effective killing of target cells | [1] |

| T-cell Frequency | IFN-γ ELISPOT | CD8+ T-cells | Not specified | Pre-stimulation: <0.003% | [5] |

| T-cell Frequency | IFN-γ ELISPOT | CD8+ T-cells | Not specified | Post-stimulation (day 14): Increased frequency | [5] |

Signaling Pathways and Logical Relationships

The function of the LMP2A (426-434) peptide is intrinsically linked to the signaling pathways of the immune system. Below are diagrams illustrating the key processes.

Experimental Protocols

Peptide Synthesis and Purification

The LMP2A (426-434) peptide is typically synthesized using solid-phase peptide synthesis (SPPS).

-

Resin Preparation : The synthesis begins with the C-terminal amino acid (Valine) attached to a solid support resin.

-

Amino Acid Coupling : The subsequent amino acids are added in a stepwise manner. Each amino acid has its N-terminus and any reactive side chains protected to prevent unwanted reactions. The carboxyl group of the incoming amino acid is activated to react with the deprotected N-terminus of the growing peptide chain.

-

Deprotection : After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid.

-

Cleavage : Once the full-length peptide has been synthesized, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The peptide is separated from impurities based on its hydrophobicity. Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a stable powder.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is used to quantify the number of IFN-γ secreting cells in response to the LMP2A (426-434) peptide.

-

Plate Coating : A 96-well plate is coated with an anti-IFN-γ capture antibody.

-

Cell Plating : Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells from an EBV-seropositive, HLA-A2+ donor are plated in the wells.

-

Peptide Stimulation : The LMP2A (426-434) peptide is added to the wells at a specific concentration (e.g., 20 µg/mL) to stimulate the T-cells. Control wells with no peptide or an irrelevant peptide are also included.

-

Incubation : The plate is incubated for a set period (e.g., 24 hours) to allow for T-cell activation and IFN-γ secretion.

-

Detection : The cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate.

-

Spot Development : A substrate is added that is converted by the enzyme into an insoluble colored spot at the location of each IFN-γ secreting cell.

-

Analysis : The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the frequency of antigen-specific T-cells.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of LMP2A (426-434)-specific CTLs to kill target cells.

-

Target Cell Preparation : HLA-A2+ target cells (e.g., T2 cells, which are deficient in TAP but can be loaded with exogenous peptides) are labeled with radioactive Chromium-51 (⁵¹Cr).

-

Peptide Pulsing : The labeled target cells are incubated with the LMP2A (426-434) peptide to allow it to bind to the HLA-A2 molecules on the cell surface.

-

Effector Cell Preparation : LMP2A (426-434)-specific CTLs (effector cells) are prepared, often by in vitro stimulation of PBMCs with the peptide.

-

Co-incubation : The effector cells and target cells are mixed at various effector-to-target (E:T) ratios and incubated for a set time (e.g., 4-5 hours).

-

Measurement of ⁵¹Cr Release : During the incubation, CTLs that recognize the peptide-MHC complex will lyse the target cells, releasing ⁵¹Cr into the supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis : The percentage of specific lysis is calculated using the formula: ((experimental release - spontaneous release) / (maximum release - spontaneous release)) * 100. Spontaneous release is measured from target cells incubated without effector cells, and maximum release is determined by lysing the target cells with a detergent.

Conclusion and Future Directions

The LMP2A (426-434) peptide is a critical component of the host-virus interaction during EBV latency, serving as a key target for the cellular immune response. Its ability to elicit strong and specific CTL responses makes it an attractive candidate for the development of therapeutic vaccines and T-cell based immunotherapies for EBV-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin's lymphoma.[1][2][6] Future research will likely focus on optimizing the delivery and presentation of this peptide to enhance its immunogenicity and on combining it with other EBV epitopes to create a broader and more effective anti-EBV immune response. The detailed understanding of its function and the methods to study it are fundamental for the advancement of these therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the LMP2A (426-434) Epitope in Hodgkin's Disease: An Immunological and Signaling Perspective

A Technical Guide for Researchers and Drug Development Professionals

Latent Membrane Protein 2A (LMP2A), an integral membrane protein of the Epstein-Barr virus (EBV), plays a crucial role in the pathogenesis of EBV-associated malignancies, including a significant subset of classical Hodgkin's lymphoma. Within this protein, the nonapeptide sequence at amino acid positions 426-434 (CLGGLLTMV) has been identified as a key immunogenic epitope. This guide provides an in-depth analysis of the function of this specific peptide, particularly its role as a target for cytotoxic T lymphocyte (CTL) responses, and delves into the broader context of the full-length LMP2A protein's signaling activities that contribute to the survival of malignant Hodgkin/Reed-Sternberg (HRS) cells.

The Immunological Significance of LMP2A (426-434)

The LMP2A (426-434) peptide is a well-characterized HLA-A2-restricted CTL epitope.[1][2] Its primary role in the context of Hodgkin's disease is to act as a target for the host's immune system, specifically for CD8+ cytotoxic T lymphocytes. This makes it a significant area of interest for the development of immunotherapies.

Induction of Cytotoxic T Lymphocyte Responses

The LMP2A (426-434) peptide has been shown to be highly immunogenic, capable of eliciting potent anti-tumor immune responses.[2][3] In vitro studies have demonstrated that stimulation with this peptide can lead to a robust IFN-γ secretion response and the proliferation of CD8+ IFN-γ+ T cells.[2] These activated CTLs are capable of specifically recognizing and killing target cells that express the LMP2A protein.[2]

Quantitative Analysis of LMP2A (426-434)-Specific T-Cell Responses

Several studies have quantified the immune response to the LMP2A (426-434) epitope. The following tables summarize key findings from in vitro and patient-based studies.

Table 1: In Vitro Immunogenicity of LMP2A Peptides

| Peptide | Spot Forming Cells (SFC) per 5x10^4 CD8+ T cells | Responding Index (RI) | Reference |

| LMP2A (426-434) | 80.6 | 8.3 | [4] |

| LMP2A (264-272) | 69.6 | 7.0 | [4] |

| LMP2A (356-364) | 55.7 | 5.4 | [4] |

Table 2: CTL Responses to LMP2A in EBV-Negative Hodgkin's Disease Patients vs. Healthy Donors

| Assay | Patient Group | Response | p-value | Reference |

| CD8+ T-cell Tetramer Analysis | EBV-negative HD | 0.13 ± 0.05 | < 0.05 | [5] |

| Healthy Donors | 0.02 ± 0.01 | [5] | ||

| IFN-γ ELISPOT | EBV-negative HD | 49.4 ± 8.6 | < 0.05 | [5] |

| Healthy Donors | 16.1 ± 3.9 | [5] |

Signaling Pathways of the Full-Length LMP2A Protein

While the 426-434 region is primarily recognized for its role as a T-cell epitope, the full-length LMP2A protein exerts significant effects on intracellular signaling pathways, contributing to the survival and proliferation of HRS cells. These functions are primarily mediated by the N-terminal cytoplasmic domain of LMP2A, which contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM).[6][7]

PI3K/Akt Pathway Activation

LMP2A is a potent activator of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[8][9][10] This activation is initiated by the phosphorylation of the ITAM domain, which then recruits and activates the spleen tyrosine kinase (Syk).[7][11] Activated Syk, in turn, initiates a cascade that leads to the activation of PI3K and its downstream effector, Akt.[8][11] The activation of the PI3K/Akt pathway by LMP2A has been shown to be essential for the survival of B-cells that lack a functional B-cell receptor (BCR), a common feature of HRS cells.[12]

NF-κB Pathway Activation

LMP2A also contributes to the constitutive activation of the NF-κB pathway, a hallmark of Hodgkin's lymphoma that promotes inflammation and cell survival.[11][13][14] The activation of NF-κB by LMP2A is also dependent on the ITAM domain and the subsequent activation of Syk and PI3K.[11] Studies have shown that LMP2A increases the nuclear localization of the p65 subunit of NF-κB.[11]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epstein–Barr Infection, Hodgkin’s Lymphoma, and the Immune System: Insights into the Molecular Mechanisms Facilitating Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 5. Dynamic CD8 T-Cell Responses to Tumor-Associated Epstein-Barr Virus Antigens in Patients With Epstein-Barr Virus-Negative Hodgkin’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Roles of the PI3K/Akt pathway in Epstein-Barr virus-induced cancers and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of the PI3K/Akt pathway in Epstein-Barr virus-induced cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of Epstein–Barr Virus Latent Proteins to the Pathogenesis of Classical Hodgkin Lymphoma [mdpi.com]

- 11. Epstein-Barr virus LMP2A utilizes Syk and PI3K to activate NF-κB in B-cell lymphomas to increase MIP-1α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EBV in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NFkB Pathway and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The LMP2A (426-434) Epitope: A Promising Target in Nasopharyngeal Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nasopharyngeal carcinoma (NPC) is a malignancy with a high incidence in Southeast Asia and is strongly associated with the Epstein-Barr virus (EBV).[1][2] The latent membrane protein 2A (LMP2A), encoded by EBV, is consistently expressed in NPC cells and plays a crucial role in the pathogenesis of the disease, including promoting tumor metastasis and the epithelial-mesenchymal transition (EMT).[3][4][5] This makes LMP2A an attractive target for immunotherapy. A specific region of this protein, the LMP2A (426-434) epitope with the amino acid sequence CLGGLLTMV, has been identified as a key target for cytotoxic T lymphocytes (CTLs), offering a promising avenue for the development of targeted therapies against NPC.[1][2][6][7][8] This technical guide provides a comprehensive overview of the LMP2A (426-434) epitope, its role in NPC, the signaling pathways it influences, and the experimental methodologies used to study its immunogenicity.

The LMP2A (426-434) Epitope and its Immunogenicity

The LMP2A (426-434) epitope is a well-characterized, HLA-A2-restricted CTL epitope.[9][10] This means it is presented on the surface of cancer cells by the HLA-A*02 major histocompatibility complex (MHC) class I molecule, which is prevalent in a significant portion of the human population. This presentation allows for recognition by specific CD8+ CTLs, which can then induce apoptosis in the cancer cells.[9][10]

The immunogenicity of the LMP2A (426-434) epitope has been demonstrated in multiple studies, showing its ability to induce strong interferon-gamma (IFN-γ) secretion and stimulate the proliferation of a high proportion of CD8+ IFN-γ+ T cells.[9][10] These LMP2A (426-434)-specific CTLs are capable of effectively killing target cells that express LMP2A.[9][10]

HLA Restriction

The recognition of the LMP2A (426-434) epitope is restricted to individuals expressing specific HLA-A02 subtypes. This includes A02:01, A02:03, A02:06, and A*02:07.[9][10] CTLs raised against the B95.8 EBV strain-derived epitope have been shown to recognize variants of this epitope found in other EBV isolates.[6]

Quantitative Data on the Immunogenicity of LMP2A Epitopes

The following table summarizes quantitative data from studies evaluating the T-cell response to LMP2A epitopes, including the 426-434 region.

| Epitope | HLA Restriction | Assay | Cell Type | Response Metric | Result | Reference |

| LMP2A (426-434) | HLA-A2 | ELISPOT | CD8+ T cells | Spot Forming Cells (SFC) / 50,000 CD8+ T cells | 55.7 to 80.6 | [1][2] |

| LMP2A (426-434) | HLA-A2 | ELISPOT | CD8+ T cells | Responding Index (RI) | 5.4 to 7 | [1][2] |

| LMP2A (356-364) | HLA-A2 | ELISPOT | CD8+ T cells | Spot Forming Cells (SFC) / 50,000 CD8+ T cells | 55.7 to 80.6 | [1][2] |

| LMP2A (264-272) | HLA-A2 | ELISPOT | CD8+ T cells | Spot Forming Cells (SFC) / 50,000 CD8+ T cells | 55.7 to 80.6 | [1][2] |

Signaling Pathways Modulated by LMP2A in Nasopharyngeal Carcinoma

LMP2A expression in NPC cells activates several signaling pathways that contribute to oncogenesis, including cell proliferation, survival, migration, and metastasis.[11] Key pathways affected include the PI3K/Akt and mTOR signaling cascades.

PI3K/Akt and mTOR Signaling

LMP2A activates the PI3K/Akt pathway, which is a central regulator of multiple cellular processes.[4][12] This activation can inhibit apoptosis induced by transforming growth factor β1 (TGF-β1).[3] Downstream of PI3K/Akt, LMP2A activates the mechanistic target of rapamycin (mTOR) pathway.[3] This activation leads to the upregulation of Metastatic Tumor Antigen 1 (MTA1), which promotes EMT.[3] The mTOR pathway, through the 4EBP1-eIF4E axis, enhances the translation of MTA1.[3]

PI3K/Akt and EMT/Stemness Signaling

LMP2A-mediated activation of the PI3K/Akt pathway also contributes to EMT and the maintenance of cancer stem-like cell populations.[4] This pathway upregulates the expression of the polycomb group protein Bmi-1, which in turn induces EMT and a stem-like phenotype, partly through the PTEN/Akt/Snail signaling axis.[4]

Experimental Protocols

Generation of LMP2A-Specific Cytotoxic T Lymphocytes (CTLs)

A common method for generating LMP2A-specific CTLs in vitro involves the use of autologous dendritic cells (DCs) as antigen-presenting cells (APCs).[13][14]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from an EBV-seropositive, HLA-A2-positive donor.

-

Reagents for DC generation (e.g., GM-CSF, IL-4).

-

LMP2A RNA or a pool of overlapping LMP2A peptides, including the 426-434 epitope.

-

Cationic lipid for transfection (e.g., DOTAP).

-

T-cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).

-

Interleukin-2 (IL-2).

Protocol:

-

Isolate PBMCs: Isolate PBMCs from the donor's blood using Ficoll density gradient centrifugation.

-

Generate Immature DCs: Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs.

-

Antigen Loading of DCs:

-

Co-culture of DCs and T cells: Co-culture the antigen-loaded DCs with the non-adherent PBMC fraction (lymphocytes) at a responder-to-stimulator ratio of 20:1.

-

CTL Expansion: After 7 days, restimulate the T cells with freshly prepared, antigen-loaded DCs. Add low-dose IL-2 (e.g., 20 U/mL) to the culture two days after the second stimulation and every 3-4 days thereafter to expand the antigen-specific CTLs.

-

Assess Specificity and Function: After 2-3 rounds of stimulation, assess the specificity and cytotoxic function of the generated CTLs using IFN-γ ELISpot and cytotoxicity assays.

IFN-γ ELISpot Assay

The IFN-γ ELISpot assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T cells.[15]

Materials:

-

96-well PVDF membrane ELISpot plates.

-

Anti-human IFN-γ capture antibody.

-

Biotinylated anti-human IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) conjugate.

-

BCIP/NBT substrate.

-

Effector cells (generated LMP2A-specific CTLs).

-

Target cells (e.g., T2 cells pulsed with LMP2A 426-434 peptide, or an LMP2A-expressing cell line).

-

Control peptides (irrelevant peptide).

-

PHA or PMA/Ionomycin (positive control).

Protocol:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C to prevent non-specific binding.[15]

-

Cell Plating: Add effector cells and target cells (or peptide) to the wells. Typically, a fixed number of effector cells (e.g., 5 x 10^4) are added per well. Target cells are added at an appropriate effector-to-target (E:T) ratio. Include negative controls (effector cells alone, effector cells with irrelevant peptide) and a positive control (effector cells with PHA or PMA/Ionomycin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[16]

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate.[15]

-

Wash and add streptavidin-ALP conjugate.

-

Wash and add the BCIP/NBT substrate.

-

-

Spot Development and Analysis: Stop the reaction by washing with water once spots have developed.[17] Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Cytotoxicity Assay

A standard chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative can be used to measure the lytic activity of the generated CTLs.

Materials:

-

Effector cells (generated LMP2A-specific CTLs).

-

Target cells (e.g., an HLA-A2-positive, LMP2A-expressing cell line or peptide-pulsed T2 cells).

-

⁵¹Cr or a non-radioactive cell death marker (e.g., a fluorescent dye).

-

96-well U-bottom plates.

Protocol:

-

Target Cell Labeling: Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Co-incubation: Wash the labeled target cells and plate them at a constant number (e.g., 5 x 10³) per well in a 96-well U-bottom plate. Add the effector cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous Release: Target cells incubated in medium alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Quantification: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion and Future Directions

The LMP2A (426-434) epitope represents a highly promising target for the development of immunotherapies for nasopharyngeal carcinoma. Its high immunogenicity and the consistent expression of LMP2A in NPC tumors make it an ideal candidate for vaccine development and adoptive T-cell therapies.[5][18][19][20] Current research is exploring various strategies to enhance the efficacy of LMP2A-targeted therapies, including the use of novel vaccine adjuvants, mRNA vaccine platforms, and the generation of T-cell receptor (TCR)-engineered T cells.[18][19][21] Further investigation into the intricate signaling networks regulated by LMP2A will continue to unveil new therapeutic vulnerabilities in EBV-associated malignancies. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to advance the preclinical and clinical development of these next-generation cancer immunotherapies.

References

- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 3. journals.asm.org [journals.asm.org]

- 4. Epstein-Barr Virus-Encoded LMP2A Induces an Epithelial–Mesenchymal Transition and Increases the Number of Side Population Stem-like Cancer Cells in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Immune Responses and Oncolytic Effects Induced by EBV LMP2A-Armed Modified Ankara-Vaccinia Virus Vectored Vaccines in Nasopharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]

- 8. jpt.com [jpt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CTL response | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The generation of LMP2a‐specific cytotoxic T lymphocytes for the treatment of patients with Epstein‐Barr virus‐positive Hodgkin disease | Semantic Scholar [semanticscholar.org]

- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mstechno.co.jp [mstechno.co.jp]

- 17. INF-gamma Release ELISpot Assay [bio-protocol.org]

- 18. A lipid-based LMP2-mRNA vaccine to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mRNA‐based Vaccines Targeting the T‐cell Epitope‐rich Domain of Epstein Barr Virus Latent Proteins Elicit Robust Anti‐Tumor Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jitc.bmj.com [jitc.bmj.com]

Mechanism of LMP2A (426-434) Induced IFN-γ Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the induction of Interferon-gamma (IFN-γ) secretion by the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) derived peptide, specifically the 426-434 amino acid sequence (CLGGLLTMV). This peptide is a well-documented HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope. The secretion of IFN-γ by CD8+ T cells in response to this epitope is a critical component of the anti-viral and anti-tumor immune response. This document details the signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols.

Core Signaling Pathway: From Epitope Recognition to IFN-γ Gene Expression

The induction of IFN-γ secretion by the LMP2A (426-434) peptide is initiated by the recognition of this peptide presented on the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-A2, by the T-cell receptor (TCR) on the surface of CD8+ T cells. This recognition event triggers a cascade of intracellular signaling events, culminating in the transcription of the IFN-γ gene.

The key signaling cascade involves:

-

TCR Engagement and Co-receptor Binding: The TCR-CD3 complex on a CD8+ T cell recognizes and binds to the LMP2A (426-434)-HLA-A2 complex on an antigen-presenting cell (APC) or a target cell. The CD8 co-receptor also binds to the HLA-A2 molecule, stabilizing the interaction.

-

Initiation of the Signaling Cascade: This binding event brings the lymphocyte-specific protein tyrosine kinase (Lck), associated with the CD8 co-receptor, into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. Lck then phosphorylates these ITAMs.

-

Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is then phosphorylated and activated by Lck.

-

Signal Amplification and Diversification: Activated ZAP-70 phosphorylates several downstream adaptor proteins, including Linker for Activation of T cells (LAT) and SLP-76. This leads to the formation of a large signaling complex.

-

Activation of Key Downstream Pathways: The LAT/SLP-76 signalosome activates multiple downstream pathways essential for T-cell activation:

-

Phospholipase C-gamma 1 (PLCγ1) Pathway: PLCγ1 is recruited to the signalosome and activated. It then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

-

Ras-MAPK Pathway: The recruitment of Grb2-SOS to LAT activates Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK).

-

-

Activation of Transcription Factors: These signaling pathways lead to the activation of key transcription factors required for IFN-γ gene expression:

-

NFAT (Nuclear Factor of Activated T-cells): IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus.

-

AP-1 (Activator Protein-1): The DAG and Ras-MAPK pathways activate the transcription factor AP-1 (a heterodimer of Fos and Jun proteins).

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): DAG also activates Protein Kinase C-theta (PKCθ), which is crucial for the activation of the NF-κB pathway.

-

-

IFN-γ Gene Transcription: NFAT, AP-1, and NF-κB bind to their respective consensus sequences in the promoter region of the IFN-γ gene, synergistically driving its transcription. The subsequent translation and secretion of the IFN-γ protein mediate its diverse immunomodulatory effects.

Caption: Signaling pathway of LMP2A (426-434) induced IFN-γ secretion in CD8+ T cells.

Quantitative Data on IFN-γ Secretion

The secretion of IFN-γ in response to the LMP2A (426-434) peptide has been quantified using various immunological assays, most notably the Enzyme-Linked Immunospot (ELISPOT) assay. This assay measures the frequency of cytokine-secreting cells at a single-cell level.

| Assay | Cell Type | Stimulus | Result | Reference |

| ELISPOT | CD8+ T cells | LMP2A (426-434) peptide | 55.7 to 80.6 Spot Forming Cells (SFC) / 5 x 10⁴ CD8+ T cells | [1] |

| ELISPOT | CD8+ T cells | LMP2A (426-434) peptide (20 μg/mL, 24 h) | 80.6 SFC / 5 x 10⁴ CD8+ T cells | [2] |

| Intracellular Cytokine Staining (ICS) | CD8+ T cells | LMP2A (426-434) peptide (20 μg/mL, 2 weeks) | Significant increase in the proportion of CD8+IFN-γ+ cells | [2] |

Experimental Protocols

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This protocol outlines the key steps for performing an ELISPOT assay to quantify LMP2A (426-434) specific IFN-γ secreting cells.

1. Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol for 1 minute.

-

Wash the plate three times with 150 µL/well of sterile Phosphate Buffered Saline (PBS).

-

Coat the plate with 50 µL/well of anti-human IFN-γ capture antibody diluted in coating buffer.

-

Incubate the plate overnight at 4°C.

2. Cell Preparation and Stimulation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

-

Wash the capture antibody from the plate with sterile PBS.

-

Block the membrane with 150 µL/well of cell culture medium for at least 2 hours at 37°C.

-

Discard the blocking medium.

-

Add 5 x 10⁵ CD8+ T cells (or a desired number of PBMCs) in 50 µL of culture medium to each well.

-

Add 50 µL of the LMP2A (426-434) peptide at the desired concentration (e.g., 10 µg/mL final concentration) to the appropriate wells.

-

Include negative controls (cells without peptide) and positive controls (cells with a mitogen like PHA).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Detection and Development:

-

Wash the plate to remove cells.

-

Add 50 µL/well of biotinylated anti-human IFN-γ detection antibody.

-

Incubate for 2 hours at 37°C.

-

Wash the plate.

-

Add streptavidin-alkaline phosphatase (AP) conjugate and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add BCIP/NBT substrate solution to develop the spots.

-

Stop the reaction by washing with distilled water once the spots are clearly visible.

-

Allow the plate to dry completely.

4. Analysis:

-

Count the number of spots in each well using an automated ELISPOT reader.

-

The number of spots corresponds to the number of IFN-γ secreting cells.

Caption: Experimental workflow for the ELISPOT assay.

Concluding Remarks

The LMP2A (426-434) peptide is a potent inducer of IFN-γ secretion from CD8+ T cells. Understanding the underlying signaling pathways and having robust methods for quantifying this response are crucial for the development of novel immunotherapies for EBV-associated malignancies. This guide provides a foundational understanding of these mechanisms and the experimental approaches to study them, serving as a valuable resource for researchers and drug development professionals in the field of immunology and oncology.

References

- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Weak TCR stimulation induces a calcium signal that triggers IL-4 synthesis, stronger TCR stimulation induces MAP kinases that control IFN-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]

LMP2A (426-434): A Comprehensive Technical Guide to a Promising Cytotoxic T Lymphocyte Epitope for EBV-Associated Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Hodgkin's disease and nasopharyngeal carcinoma. In these cancers, the virus establishes a latent infection characterized by the expression of a limited set of viral proteins, including Latent Membrane Protein 2A (LMP2A). This restricted antigen expression profile makes LMP2A an attractive target for immunotherapeutic interventions.[1][2] This technical guide focuses on a specific, well-characterized cytotoxic T lymphocyte (CTL) epitope derived from LMP2A, the 426-434 peptide (sequence: CLGGLLTMV). This nonamer peptide is presented by the common HLA-A2 allele and has been shown to elicit potent anti-tumor immune responses.[3][4]

The LMP2A (426-434) epitope is of significant interest for the development of vaccines and adoptive T-cell therapies due to its consistent expression in EBV-associated tumors and its ability to be recognized by CTLs.[2] This guide provides a detailed overview of the quantitative data supporting its immunogenicity, comprehensive experimental protocols for its study, and visualizations of the key biological pathways and experimental workflows involved.

Quantitative Data Summary

The immunogenicity of the LMP2A (426-434) epitope has been quantified through various assays, primarily focusing on T-cell activation and function. The following tables summarize key quantitative findings from the literature.

| Parameter | Method | Cell Type | Value | Reference |

| T-cell Response | IFN-γ ELISPOT | CD8+ T cells | 55.7 to 80.6 SFC/50,000 cells | [3] |

| Responding Index (RI) | IFN-γ ELISPOT | CD8+ T cells | 5.4 to 7 | [3] |

| IFN-γ Secretion | Not specified | CD8+ T cells | Strong induction | [5] |

| CTL Killing | Chromium-51 Release Assay | Peptide-pulsed T2 cells and 293T-LMP2A cells | Effective killing | [5] |

Table 1: Immunogenicity of LMP2A (426-434) Epitope

| Molecule | Binding Partner | Method | Affinity (KD) | Reference |

| Anti-HLA-A02/LMP2A(426-434) TCR-like mAb | HLA-A02/LMP2A(426-434) complex | Surface Plasmon Resonance (SPR) | 6.98 nM | [6] |

| Anti-HLA-A02/LMP2A(426-434) TCR-like mAb L2 | HLA-A02/LMP2A(426-434) complex | pMHC ELISA | 0.69 nM | [7] |

Table 2: Binding Affinities Related to LMP2A (426-434)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to characterize the LMP2A (426-434) epitope.

Generation of LMP2A (426-434)-Specific Cytotoxic T Lymphocytes (CTLs) using Peptide-Pulsed Dendritic Cells

This protocol describes the in vitro generation of CTLs capable of recognizing the LMP2A (426-434) epitope.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor

-

LMP2A (426-434) peptide (CLGGLLTMV)

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

-

Recombinant human Interleukin-1 beta (IL-1β)

-

Recombinant human Interleukin-6 (IL-6)

-

Recombinant human Interleukin-2 (IL-2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

Procedure:

-

Isolation of Monocytes: Isolate PBMCs from fresh heparinized blood by Ficoll-Paque density gradient centrifugation. Adhere the PBMCs to a plastic culture flask for 2 hours at 37°C. Non-adherent cells (lymphocytes) are collected and cryopreserved for later use as responder cells. The adherent cells (monocytes) are washed with PBS.

-

Generation of Immature Dendritic Cells (DCs): Culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) for 5-7 days.

-

Maturation of DCs: On day 5 or 6, induce DC maturation by adding a cytokine cocktail containing TNF-α (e.g., 10 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-6 (e.g., 100 ng/mL) for 24-48 hours.

-

Peptide Pulsing: Harvest the mature DCs and pulse them with the LMP2A (426-434) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.

-

Co-culture and CTL Expansion: Co-culture the peptide-pulsed DCs with the autologous non-adherent lymphocytes at a responder-to-stimulator ratio of 10:1. Add IL-2 (e.g., 10 U/mL) to the culture on day 3.

-

Restimulation: Restimulate the T-cell cultures weekly with peptide-pulsed autologous DCs for 2-3 cycles to expand the antigen-specific CTL population.

-

Assessment of Specificity: After expansion, the specificity of the CTLs can be assessed using IFN-γ ELISPOT or Chromium-51 release assays.

Interferon-gamma (IFN-γ) ELISPOT Assay

This assay quantifies the number of LMP2A (426-434)-specific T cells based on their ability to secrete IFN-γ upon antigen recognition.

Materials:

-

96-well PVDF-membrane ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (or horseradish peroxidase)

-

BCIP/NBT (or AEC) substrate

-

LMP2A (426-434) peptide

-

CTLs generated as described above

-

Target cells (e.g., T2 cells or autologous DCs)

Procedure:

-

Plate Coating: Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add the effector CTLs (e.g., 2 x 10^4 cells/well) and target cells (e.g., 1 x 10^4 cells/well) pulsed with the LMP2A (426-434) peptide (10 µg/mL) to the wells. Include negative controls (unpulsed target cells) and positive controls (e.g., PHA stimulation).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.[8]

Chromium-51 (⁵¹Cr) Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive ⁵¹Cr from lysed target cells.

Materials:

-

CTLs (effector cells)

-

Target cells (e.g., T2 cells or LMP2A-expressing cell line)

-

LMP2A (426-434) peptide

-

Sodium chromate (Na₂⁵¹CrO₄)

-

Fetal bovine serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate the target cells (1 x 10^6 cells) with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

-

Plating: Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well V-bottom plate.

-

Effector Cell Addition: Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-5 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations: Pathways and Workflows

Graphical representations of complex biological processes and experimental designs are invaluable for comprehension and communication.

LMP2A Signaling Pathways

LMP2A plays a crucial role in modulating B-cell signaling, which has implications for EBV latency and oncogenesis. It mimics an activated B-cell receptor (BCR) and can provide survival signals to B cells.[9] The following diagram illustrates the key signaling pathways influenced by LMP2A.

Caption: LMP2A signaling pathways in B cells.

Antigen Processing and Presentation of LMP2A (426-434)

The LMP2A (426-434) epitope is processed and presented on MHC class I molecules through a pathway that can be independent of the Transporter associated with Antigen Processing (TAP). This is a significant feature, as some tumors downregulate TAP to evade immune surveillance.

Caption: TAP-independent processing of LMP2A.

Experimental Workflow for Characterizing LMP2A (426-434) CTL Epitope

The following diagram outlines a typical experimental workflow for the identification and functional characterization of the LMP2A (426-434) CTL epitope.

Caption: Workflow for CTL generation and testing.

Conclusion

The Epstein-Barr virus latent membrane protein 2A (426-434) peptide is a highly immunogenic, HLA-A2 restricted cytotoxic T lymphocyte epitope with significant potential as a target for immunotherapy against EBV-associated malignancies. Its ability to elicit potent CTL responses and its processing via a TAP-independent mechanism make it a robust candidate for further preclinical and clinical development. The data, protocols, and conceptual frameworks presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of cancer immunotherapy. Continued investigation into this and other tumor-associated epitopes will be crucial in the development of novel and effective treatments for patients with EBV-positive cancers.

References

- 1. Epstein-Barr Virus as a Promising Immunotherapeutic Target for Nasopharyngeal Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

EBV latent membrane protein 2A peptide immunology

An In-Depth Technical Guide to the Immunology of EBV Latent Membrane Protein 2A (LMP2A) Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a critical viral protein expressed in several EBV-associated malignancies, including Hodgkin's lymphoma and nasopharyngeal carcinoma.[1][2] Functioning as a B-cell receptor (BCR) mimic, LMP2A provides constitutive survival and proliferation signals to infected cells, primarily through an immunoreceptor tyrosine-based activation motif (ITAM).[1][2][3] While essential for viral latency and host cell survival, LMP2A is also an important immunological target. Its consistent expression and conserved epitopes make it an attractive antigen for the development of immunotherapies.[4][5] This guide provides a comprehensive overview of LMP2A's role in cellular signaling, the immunological response it elicits through its peptide epitopes, and its application as a target for therapeutic intervention. Detailed experimental protocols for studying LMP2A-specific immune responses are also provided.

LMP2A: Structure, Function, and Role in Latency

LMP2A is a 12-transmembrane protein with a 119-amino acid cytoplasmic N-terminal domain and a short C-terminal tail.[6] It is one of two isoforms produced by the LMP2 gene, the other being LMP2B, which lacks the N-terminal signaling domain.[6][7] The N-terminal domain of LMP2A is crucial for its function, as it contains an ITAM, homologous to the signaling motifs in the Igα and Igβ chains of the B-cell receptor complex.[3][8]

LMP2A's primary role is to act as a surrogate for the B-cell receptor, providing survival signals that allow EBV-infected B-cells, even those with non-functional BCRs, to evade apoptosis and persist.[3][9] This mimicry is central to establishing and maintaining viral latency. By constitutively activating downstream pathways, LMP2A uncouples B-cell survival from physiological, BCR-dependent control mechanisms.[1] In some contexts, LMP2A can also block normal BCR signaling, which is thought to prevent the induction of the lytic viral cycle.[1][3][6]

LMP2A-Mediated Signaling Pathways

LMP2A signaling initiates at its ITAM domain. This motif becomes tyrosine phosphorylated, creating docking sites for spleen tyrosine kinase (Syk) and Src family kinases like Lyn.[2][8][10] The recruitment and activation of these kinases trigger multiple downstream signaling cascades that are critical for B-cell proliferation and survival.

Key Signaling Cascades:

-

PI3K/Akt Pathway: Activation of Syk by LMP2A leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[3][11][12] The PI3K/Akt pathway is a central regulator of cell survival, protecting B-cells from apoptosis.[12][13]

-

ERK/MAPK Pathway: LMP2A provides a surrogate pre-BCR signal through the constitutive activation of the ERK/MAPK pathway, which is important for B-cell proliferation.[1][14][15]

-

mTOR and STAT Pathways: Downstream of PI3K/Akt, LMP2A can activate the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.[12] It can also promote STAT3 activation, further contributing to cellular survival.[12]

These pathways collectively allow LMP2A to drive B-cell development and survival in the absence of normal BCR signals.[9]

Table 1: Key Molecules in the LMP2A Signaling Pathway

| Molecule | Type | Role in LMP2A Pathway |

| LMP2A | Viral Membrane Protein | Mimics BCR, initiates signaling via its ITAM domain.[2][3] |

| ITAM | Protein Motif | Immunoreceptor Tyrosine-based Activation Motif; becomes phosphorylated.[8][16] |

| Lyn | Tyrosine Kinase | Src family kinase that binds to the phosphorylated ITAM.[2][10] |

| Syk | Tyrosine Kinase | Spleen tyrosine kinase; binds to the ITAM and activates downstream pathways.[2][10][11] |

| PI3K | Kinase | Phosphoinositide 3-kinase; activated by Syk, key for the Akt pathway.[3][12] |

| Akt | Kinase | Serine/threonine kinase; promotes cell survival and inhibits apoptosis.[11][12][15] |

| ERK/MAPK | Kinase Cascade | Mitogen-activated protein kinase pathway; promotes cell proliferation.[1][14][15] |

| mTOR | Kinase | Mammalian target of rapamycin; downstream of Akt, regulates cell growth.[12] |

Immunology of LMP2A Peptides

Despite its role in promoting cell survival, LMP2A is a foreign viral protein and serves as a significant target for the host immune system. Both CD8+ and CD4+ T-cells recognize LMP2A-derived peptides presented on the cell surface, making it a key antigen in the immune surveillance of EBV-infected cells.[17][18][19]

Antigen Processing and Presentation

Intracellular LMP2A protein is degraded by the proteasome into short peptides.

-

MHC Class I Pathway: These peptides are transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the surface of infected cells. This pathway leads to recognition by CD8+ cytotoxic T-lymphocytes (CTLs).[20]

-

MHC Class II Pathway: Exogenous LMP2A or fragments of infected cells can be taken up by antigen-presenting cells (APCs) like dendritic cells. The protein is processed in endosomes and loaded onto MHC class II molecules for presentation to CD4+ helper T-cells.[21][22]

T-Cell Responses to LMP2A Peptides

LMP2A elicits robust and specific T-cell responses in healthy EBV carriers and is a target in EBV-associated malignancies.

-

CD8+ T-Cell Response: LMP2A-specific CD8+ CTLs are capable of recognizing and killing EBV-infected tumor cells.[19][23] Several immunodominant CTL epitopes have been identified, restricted by various HLA class I alleles.

-

CD4+ T-Cell Response: LMP2A-specific CD4+ T-cells play a crucial role in orchestrating the anti-EBV immune response. They provide help to CD8+ T-cells for memory development and can also exert direct cytotoxic functions.[21][22][24] The response is predominantly of the Th1 type, characterized by the secretion of IFN-γ.[18]

Interestingly, while LMP2A is immunogenic, it has also been shown to mediate partial escape from immune recognition by impairing the recognition of EBV-infected cells by CD8+ T-cells, highlighting its complex interaction with the host immune system.[20]

Table 2: Identified Immunodominant LMP2A CD8+ T-Cell Epitopes

| Peptide Sequence | Position | Restricting HLA Allele | Reference |

| FLYALALLL | 356-364 | HLA-A2 | [23][25] |

| CLGGLLTMV | 426-434 | HLA-A2 | [23][25][26] |

| QLSPLLGAV | 264-272 | HLA-A2 | [23] |

| SSCSSCPLSK | 340-349 | HLA-A24 | [27] |

| TYGPVFMCL | 339-347 | HLA-B40 | [27] |

Note: This table represents a selection of well-characterized epitopes. Additional epitopes exist for other HLA types.

LMP2A as a Target for Cancer Immunotherapy

The consistent expression of LMP2A in EBV-associated malignancies (Latency II type) and the conservation of its epitopes make it an ideal target for immunotherapy.[4][28] Several strategies are being explored to harness the immune system to target LMP2A-expressing cancer cells.

-

Peptide and Protein-Based Vaccines: Using synthetic LMP2A peptides or the full-length protein to vaccinate patients can boost the endogenous T-cell response against the tumor.[5][25]

-

Dendritic Cell (DC) Vaccines: Autologous DCs are loaded with LMP2A peptides, protein, or mRNA and re-infused into the patient.[17][27][29] These "professional" APCs can efficiently prime and activate potent LMP2A-specific CD4+ and CD8+ T-cell responses.[18][19]

-

Adoptive T-Cell Therapy: This involves isolating T-cells from a patient, expanding the LMP2A-specific population ex vivo, and re-infusing them. A more advanced approach involves genetically engineering T-cells to express T-cell receptors (TCRs) or Chimeric Antigen Receptors (CARs) that specifically recognize LMP2A peptide-MHC complexes.[4][26][30] This strategy can generate a large number of highly specific and potent T-cells for therapy.[4]

References

- 1. pnas.org [pnas.org]

- 2. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]

- 3. Epstein-Barr virus latent membrane protein 2A is a B-cell receptor mimic and essential for B-cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Vaccine Development Against Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Epstein-Barr Virus-Encoded LMP2A and LMP2B Proteins Promote Epithelial Cell Spreading and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epstein-barr virus latent membrane protein 2B (LMP2B) modulates LMP2A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Epstein-Barr virus LMP2A drives B cell development and survival in the absence of normal B cell receptor signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The LMP2A ITAM Is Essential for Providing B Cells with Development and Survival Signals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EBV LMP2A-specific T Cell Immune Responses Elicited by Dendritic Cells Loaded with LMP2A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EBV LMP2A-specific T cell immune responses elicited by dendritic cells loaded with LMP2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Latent Membrane Protein LMP2A Impairs Recognition of EBV-Infected Cells by CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antigen presenting cells transfected with LMP2a RNA induce CD4+ LMP2a-specific cytotoxic T lymphocytes which kill via a Fas-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive Analysis of Epstein-Barr Virus LMP2A-Specific CD8+ and CD4+ T Cell Responses Restricted to Each HLA Class I and II Allotype Within an Individual - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Concomitant Cytotoxic Effector Differentiation of CD4+ and CD8+ T Cells in Response to EBV-Infected B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. LMP2A‐Targeting CAR‐T Cells Equipped With Inducible IL‐18 to Address EBV‐Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Epstein Barr Virus: Development of Vaccines and Immune Cell Therapy for EBV-Associated Diseases [frontiersin.org]

- 28. Specific Immune Responses and Oncolytic Effects Induced by EBV LMP2A-Armed Modified Ankara-Vaccinia Virus Vectored Vaccines in Nasopharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Potent dendritic cell vaccine loaded with latent membrane protein 2A (LMP2A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Generation of Epstein-Barr Virus Antigen-Specific T Cell Receptors Recognizing Immunodominant Epitopes of LMP1, LMP2A, and EBNA3C for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

HLA-A2 restricted T-cell response to LMP2A (426-434)

An In-depth Technical Guide to the HLA-A2 Restricted T-cell Response to LMP2A (426-434)

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including nasopharyngeal carcinoma (NPC) and Hodgkin's disease.[1][2] During latent infection, EBV expresses a limited set of proteins, including Latent Membrane Protein 2A (LMP2A), which serves as a critical target for the host's cellular immune response.[1][3] LMP2A is a conserved protein that contains epitopes capable of eliciting strong cytotoxic T-lymphocyte (CTL) responses, making it a promising target for immunotherapeutic strategies.[3]

This guide focuses on a specific, well-characterized HLA-A2 restricted CTL epitope within LMP2A, spanning amino acids 426-434 with the sequence CLGGLLTMV.[1][2] This nonamer peptide is recognized by CD8+ T-cells in the context of the common HLA-A2.1 allele and other A*02 subtypes, inducing potent anti-viral and anti-tumor immunity.[2][4] We will explore the quantitative aspects of this immune response, detail the experimental protocols used for its characterization, and visualize the key cellular and molecular pathways involved.

Data Presentation

The immunogenicity of the LMP2A (426-434) epitope has been quantified through various assays measuring T-cell frequency, cytokine release, and cytotoxic activity.

Table 1: Immunogenicity of LMP2A (426-434) Epitope in ELISPOT Assays

| Donor/Cell Type | Peptide Concentration | Effector Cells | Target Cells | Response Metric | Result | Citation |

| EBV-seropositive/HLA-A2+ | 20 µg/mL | CD8+ T-cells | Autologous DCs | IFN-γ SFCs | 80.6 SFC / 5x10⁴ CD8+ T-cells | [1][3][4] |

| EBV-seropositive/HLA-A2+ | Not Specified | CD8+ T-cells | Autologous DCs | Responding Index (RI) | 8.3 | [3] |

| EBV-seropositive/HLA-A2+ | Not Specified | PBMCs | Peptide-pulsed APCs | IFN-γ SFCs | Linear increase from ~6 to 350 spots/well with 2.5x10⁴ to 10⁶ PBMCs | [5][6][7] |

SFC: Spot Forming Cells; RI: Responding Index (ratio of spots in peptide-stimulated wells to control wells); DC: Dendritic Cells; PBMC: Peripheral Blood Mononuclear Cells.

Table 2: Cytotoxicity of LMP2A (426-434)-Specific CTLs

| Effector Cells | Target Cells | Assay | Key Finding | Citation |

| LMP2A (426-434)-specific CTLs | Peptide-pulsed T2 cells | Chromium Release | Effective killing of target cells. | [4] |

| LMP2A (426-434)-specific CTLs | 293T-LMP2A cells | Chromium Release | Effective killing of target cells expressing endogenous LMP2A. | [3][4] |

| LMP2A (426-434)-specific CTL clone | HLA-A2+ cHL line L1236 | IFN-γ Release | Recognition of tumor cells, which is suppressed by recombinant GPNMB. | [8] |

| LMP2A (426-434)-specific CTLs | vLMP2-infected T2 cells (TAP-deficient) | Chromium Release | Significant lysis, indicating TAP-independent processing. | [9] |

CTL: Cytotoxic T-Lymphocyte; cHL: classic Hodgkin Lymphoma; TAP: Transporter associated with Antigen Processing.

Experimental Protocols

The characterization of the T-cell response to LMP2A (426-434) relies on several key immunological assays.

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay is used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, in response to the epitope.

-

Objective: To determine the number of LMP2A (426-434)-specific, IFN-γ-producing CD8+ T-cells.

-

Methodology:

-

Plate Coating: 96-well plates are coated with an anti-IFN-γ monoclonal antibody.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells from an HLA-A2 positive donor are plated in serial dilutions.[5][6]

-

Stimulation: The LMP2A (426-434) peptide (e.g., at 20 µg/mL) is added to the wells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included. Antigen-presenting cells (APCs), such as autologous dendritic cells, are co-cultured with T-cells.[3]

-

Incubation: The plates are incubated (e.g., for 24 hours) to allow for cytokine secretion.[4]

-

Detection: Cells are removed, and a second, biotinylated anti-IFN-γ antibody is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase).

-

Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted, with each spot representing a single reactive T-cell. A positive response is defined by criteria such as spot counts exceeding a certain threshold (e.g., >20 SFCs/5x10⁴ CD8+ T-cells) and a Responding Index (RI) ≥ 2.[3]

-

In Vitro T-Cell Stimulation and Expansion

To generate sufficient numbers of epitope-specific T-cells for functional assays, in vitro stimulation is performed.

-

Objective: To expand the population of LMP2A (426-434)-specific CTLs from PBMCs.

-

Methodology:

-

Isolation: PBMCs are isolated from an EBV-seropositive, HLA-A2 positive donor.

-

Stimulation: The PBMCs are stimulated with the LMP2A (426-434) peptide. This is often done using autologous, peptide-pulsed dendritic cells as APCs.[3]

-

Culture: The cells are cultured for a period of time (e.g., two weeks) in the presence of T-cell growth factors such as Interleukin-2 (IL-2).[4]

-

Analysis: The expansion of specific T-cells is monitored by techniques like flow cytometry using peptide-MHC tetramers or by functional assays like ELISPOT.

-

Cytotoxicity Assay (Chromium Release)

This assay measures the ability of CTLs to kill target cells presenting the specific epitope.

-

Objective: To quantify the lytic activity of LMP2A (426-434)-specific CTLs.

-

Methodology:

-

Target Cell Preparation: Target cells (e.g., T2 cells, which are TAP-deficient but express HLA-A2, or 293T cells transfected to express LMP2A and HLA-A2) are labeled with radioactive sodium chromate (⁵¹Cr).[3][9]

-

Peptide Pulsing: For peptide-specific lysis, target cells like T2 are pulsed with the LMP2A (426-434) peptide.[4]

-

Co-culture: The labeled target cells are co-cultured with the expanded LMP2A-specific CTLs (effector cells) at various effector-to-target ratios.

-

Incubation: The mixture is incubated for a set period (e.g., 4-5 hours) to allow for cell lysis.[4][10]

-

Measurement: The amount of ⁵¹Cr released into the supernatant from lysed cells is measured using a gamma counter.

-

Calculation: Specific lysis is calculated as: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.

-

Signaling Pathways and Logical Relationships

The T-cell response to LMP2A involves complex interactions, from antigen processing and presentation to T-cell recognition and the virus's own signaling interference.

Antigen Processing and Presentation

The LMP2A (426-434) epitope is processed from the full-length protein and presented on HLA-A2 molecules. Interestingly, this epitope can follow a non-classical presentation pathway. While most endogenous antigens are processed via the proteasome and transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), the CLGGLLTMV epitope can be presented in a TAP-independent manner.[9][11] This processing is, however, still dependent on the proteasome.[9]

Caption: Antigen processing pathways for the LMP2A (426-434) epitope.

T-Cell Recognition and Activation

Once the LMP2A (426-434) peptide is presented by the HLA-A2 molecule on the surface of an infected cell or an APC, it can be recognized by a CD8+ T-cell with a specific T-cell receptor (TCR). This recognition, along with co-stimulation, triggers T-cell activation, proliferation, and the execution of effector functions like cytokine release and target cell killing.

Caption: CD8+ T-cell recognition of the LMP2A (426-434) epitope.

LMP2A Signaling in B-Cells

Within the latently infected B-cell, LMP2A itself is a signaling molecule. It mimics an activated B-cell receptor (BCR), constitutively activating downstream pathways like PI3K/Akt and ERK/MAPK.[12][13][14] This signaling provides survival signals to the B-cell, potentially rescuing it from apoptosis and contributing to viral persistence and oncogenesis.[15][16] By sequestering key signaling components like Lyn and Syk kinases, LMP2A can also block normal BCR signaling, which may prevent the virus from entering the lytic cycle.[12][15]

Caption: LMP2A mimics BCR signaling to promote B-cell survival.

Conclusion

The HLA-A2 restricted T-cell response to the EBV LMP2A (426-434) epitope, CLGGLLTMV, is a robust and well-documented component of the immune surveillance against this persistent virus. The epitope is highly immunogenic, capable of inducing strong IFN-γ secretion and potent cytotoxic responses in individuals with the appropriate HLA-A2 allele.[4] Its ability to be processed through a TAP-independent pathway may provide a mechanism for immune recognition even on cells with downregulated antigen processing machinery, a common feature of viral infections and tumors.[9] The detailed understanding of this specific T-cell response, from quantitative measures of its potency to the molecular pathways of its induction, underscores its importance as a target for the development of vaccines and T-cell based immunotherapies for EBV-associated cancers.

References

- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Normal Distribution of CD8+ T-Cell-Derived ELISPOT Counts within Replicates Justifies the Reliance on Parametric Statistics for Identifying Positive Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hodgkin/Reed-Sternberg cells induce GPNMB expression and release from macrophages to suppress T-cell responses to the Epstein-Barr virus-encoded LMP2A protein | Haematologica [haematologica.org]

- 9. rupress.org [rupress.org]

- 10. journals.asm.org [journals.asm.org]

- 11. rupress.org [rupress.org]

- 12. Epstein-Barr Virus LMP2A Enhances B-Cell Responses In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epstein-Barr virus latent membrane protein 2A is a B-cell receptor mimic and essential for B-cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EBV LMP2A affects LMP1-mediated NF-κB signaling and survival of lymphoma cells by regulating TRAF2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Characterization of LMP2A (426-434) as a Potent Immunogenic Peptide for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and immunogenic properties of the Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) derived peptide, LMP2A (426-434). This peptide has been identified as a significant target for cytotoxic T lymphocyte (CTL) based immunotherapy against EBV-associated malignancies.

Introduction: The Role of EBV and LMP2A in Cancer

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus linked to several cancers, including nasopharyngeal carcinoma (NPC), Hodgkin's disease, and Burkitt's lymphoma.[1][2][3] In these malignancies, EBV establishes a latent infection, expressing a limited set of viral proteins. Among these is the Latent Membrane Protein 2A (LMP2A), which is crucial for maintaining viral latency and is expressed in most EBV-associated tumors.[4][5][6] LMP2A mimics the B-cell receptor (BCR) signaling, promoting cell survival and proliferation through pathways like PI3K/Akt and MAPK/ERK, making it an attractive target for therapeutic intervention.[4][7][8][9][10] The identification of specific immunogenic epitopes within LMP2A is a critical step in developing targeted immunotherapies, such as vaccines and adoptive T-cell therapies.[3][5]

Discovery of the LMP2A (426-434) Epitope

The identification of the LMP2A (426-434) peptide, with the amino acid sequence CLGGLLTMV, was the result of a combined computational and experimental approach.[2][6][11]

In Silico Prediction

Researchers utilized several bioinformatics algorithms to predict potential HLA-A2 restricted CTL epitopes within the LMP2A protein sequence.[2][6] These prediction tools, including SYFPEITHI, NetMHC, and MHCPred, analyze peptide sequences for their binding affinity to specific Major Histocompatibility Complex (MHC) class I molecules.[2][6] This computational screening process identified a set of candidate peptides, including LMP2A (426-434), for subsequent experimental validation.[2][6]

Experimental Validation

The predicted peptides were synthesized and then tested for their ability to elicit an immune response in vitro. The primary methods for validation included:

-

Enzyme-Linked Immunospot (ELISPOT) Assay: This assay demonstrated that LMP2A (426-434) could stimulate a strong interferon-gamma (IFN-γ) secretion response from CD8+ T cells obtained from healthy EBV-infected donors.[1][2][6]

-

Cytotoxicity Assays: It was confirmed that CTLs stimulated with the LMP2A (426-434) peptide could effectively recognize and kill target cells expressing the full LMP2A protein.[1][2][6] This demonstrates that the peptide is naturally processed and presented on the surface of tumor cells.

The workflow for this discovery process is illustrated below.

Caption: Workflow for the identification of the LMP2A (426-434) immunogenic peptide.

Immunological Properties and Data

LMP2A (426-434) is a highly immunogenic peptide with well-defined characteristics.

-

HLA Restriction: The peptide is primarily restricted to the HLA-A2 allele, one of the most common HLA types.[2][6][11] It has been shown to be recognized by T-cells in the context of several HLA-A02 subtypes, including A02:01, A02:03, A02:06, and A*02:07.[1]

-

T-Cell Response: Stimulation with LMP2A (426-434) leads to a significant increase in the proportion of CD8+ T cells that produce IFN-γ, a key cytokine in antiviral and antitumor immunity.[1]

-

Cytotoxicity: CTLs specific for LMP2A (426-434) are capable of lysing peptide-pulsed target cells as well as cells endogenously expressing the LMP2A protein.[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the immunogenicity of LMP2A (426-434).

Table 1: T-Cell Response to LMP2A Peptides Measured by ELISPOT Assay

| Peptide | Concentration | Cell Type | Response Metric | Result | Reference |

|---|---|---|---|---|---|

| LMP2A (426-434) | 20 µg/mL | CD8+ T cells | IFN-γ SFC / 5x10⁴ cells | 80.6 | [1][2] |

| LMP2A (356-364) | Not Specified | CD8+ T cells | IFN-γ SFC / 5x10⁴ cells | ~70 | [2][6] |

| LMP2A (264-272) | Not Specified | CD8+ T cells | IFN-γ SFC / 5x10⁴ cells | ~55 | [2][6] |

| LMP2 (329-337) | Not Specified | CD8+ T cells | IFN-γ SFC / 1x10⁵ cells | 10.3 | [12] |

| LMP2A (426-434) | Not Specified | CD8+ T cells | IFN-γ SFC / 1x10⁵ cells | 13.7 | [12] |

SFC: Spot Forming Cells

Table 2: Cytotoxicity of LMP2A (426-434)-Specific CTLs

| Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |

|---|---|---|---|

| Peptide-pulsed T2 cells | 40:1 | ~50% | [6] |

| 293T-LMP2A cells | 40:1 | ~35% | [6] |

Data are approximate, based on graphical representations in the source material.

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the LMP2A (426-434) peptide.

Generation of LMP2A-Specific CTLs

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive, EBV-seropositive healthy donors using Ficoll-Paque density gradient centrifugation.

-

Dendritic Cell (DC) Generation: Culture monocytes in the presence of GM-CSF and IL-4 to generate immature DCs. Mature the DCs using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6).

-

Peptide Pulsing: Pulse the mature DCs with the LMP2A (426-434) synthetic peptide (e.g., at 20 µg/mL).

-

Co-culture: Co-culture the peptide-pulsed DCs with autologous CD8+ T cells.

-

Expansion: Restimulate the T cells weekly with peptide-pulsed DCs and add IL-2 to the culture to promote the expansion of antigen-specific CTLs.

ELISPOT Assay for IFN-γ Secretion

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum.

-

Cell Plating: Add the expanded CTLs (effector cells) and peptide-pulsed target cells (e.g., T2 cells) to the wells. Use unpulsed cells as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

-

Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.

-

Analysis: Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

-

Target Cell Labeling: Label the target cells (e.g., peptide-pulsed T2 cells or LMP2A-expressing cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

-

Co-culture: Plate the labeled target cells with varying ratios of the effector CTLs in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-